molecular formula C30H44O3 B3037579 lucialdehyde B CAS No. 480439-84-7

lucialdehyde B

Cat. No.: B3037579
CAS No.: 480439-84-7
M. Wt: 452.7 g/mol
InChI Key: KZOBOICRKKYGAQ-GOUGDUPLSA-N
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Description

Lucialdehyde B is a tetracyclic triterpene isolated from the substrates of Ganoderma lucidum . It exhibits antiviral and cytotoxic activities . It has shown cytotoxic effects against Lewis lung cancer (LLC), T-47D, Sarcoma 180, and Meth-A tumor cell lines .


Molecular Structure Analysis

This compound has a molecular formula of C30H44O3 . Its average mass is 452.669 Da and its monoisotopic mass is 452.329041 Da . It is a tetracyclic triterpene .

Scientific Research Applications

Antitumor and Cytotoxic Properties

Lucialdehyde B has been explored for its potential antitumor and cytotoxic properties. In a study, lucialdehydes A-C were isolated from Ganoderma lucidum, a mushroom species. Among these, this compound exhibited notable cytotoxic effects against various tumor cells, including Lewis lung carcinoma, T-47D (a breast cancer cell line), Sarcoma 180, and Meth-A tumor cells. This indicates its potential as an antitumor agent (Gao et al., 2002).

Antiviral Activity

Another significant application of this compound is in the field of antiviral research. A study on the constituents of Ganoderma pfeifferi, another mushroom species, revealed that this compound, among other compounds, showed potent inhibitory activity against the herpes simplex virus. This suggests its utility in developing antiviral treatments (Niedermeyer et al., 2005).

Safety and Hazards

Lucialdehyde B is not classified as a hazardous substance or mixture . In case of exposure, it is recommended to flush the skin or eyes with water, and seek medical attention if necessary . It should be handled and stored with care .

Mechanism of Action

Lucialdehyde B (LB) is a tetracyclic triterpenoid isolated from Ganoderma lucidum and Ganoderma pfeifferi . It exhibits antiviral and cytotoxic activities .

Target of Action

The primary targets of LB are nasopharyngeal carcinoma CNE2 cells . These cells are a type of cancer cell that originates in the nasopharynx, the upper part of the throat behind the nose.

Mode of Action

LB exerts its cytotoxic activity against nasopharyngeal carcinoma CNE2 cells by suppressing proliferation and inducing mitochondria-dependent apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, which is a crucial process in cancer treatment.

Biochemical Pathways

It is known that lb induces cell cycle arrest at the g2/m phase . The G2/M phase is a specific point in the cell cycle at which the cell prepares for division. By arresting the cell cycle at this phase, LB prevents the cancer cells from dividing and proliferating.

Pharmacokinetics

Understanding these properties is crucial for determining the bioavailability of lb and its overall effectiveness as a therapeutic agent .

Result of Action

The result of LB’s action is a significant reduction in the proliferation of nasopharyngeal carcinoma CNE2 cells . Specifically, LB has been shown to suppress proliferation and induce apoptosis in these cells, leading to a decrease in their overall number .

Biochemical Analysis

Biochemical Properties

Lucialdehyde B interacts with various biomolecules in the cell, leading to a series of biochemical reactions. It has been observed to induce reactive oxygen species (ROS) and calcium aggregation . These interactions and the resulting biochemical reactions play a crucial role in its cytotoxic activity.

Cellular Effects

This compound has a significant impact on cellular processes. It suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells . It also influences cell function by inducing cell cycle arrest at the G2/M phase .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It induces the opening of the mitochondrial permeability transition pore (mPTP), reduction of the mitochondrial membrane potential (MMP), and upregulation of mitochondrial apoptosis-related protein expression . It also inhibits the Ras/ERK signaling cascades .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, the IC50 values of this compound against CNE2 cells for 24, 48, and 72 hours were 25.42±0.87, 14.83±0.93, and 11.60±0.77μg/mL, respectively .

Properties

IUPAC Name

(E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O3/c1-19(18-31)9-8-10-20(2)21-11-16-30(7)26-22(12-15-29(21,30)6)28(5)14-13-25(33)27(3,4)24(28)17-23(26)32/h9,18,20-21,24H,8,10-17H2,1-7H3/b19-9+/t20-,21-,24+,28-,29-,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOBOICRKKYGAQ-GOUGDUPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C=O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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